![molecular formula C15H24N2O2 B2986864 N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide CAS No. 432497-00-2](/img/structure/B2986864.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, structure, and other names or identifiers. It might also include information about its sources or applications .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It might include looking at the reagents and conditions needed for the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
Copolymerization and Material Synthesis
The incorporation of cyclohexene derivatives into polymers demonstrates the potential of N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide-related structures in modifying polymer properties. For instance, the copolymerization of ethylene with cyclohexene, catalyzed by nonbridged half-titanocenes, underscores the significance of cyclohexene derivatives in enhancing polymer functionality. The study by Wang, Fujiki, and Nomura (2005) illustrates the notable effect of cyclopentadienyl and anionic donor ligands on the efficient incorporation of cyclohexene into the polymer chain, emphasizing unique characteristics for using this type of catalyst precursor in copolymerization processes (Wang, Fujiki, & Nomura, 2005).
Metal-Organic Frameworks (MOFs) and Porous Materials
In the domain of materials science, cyclohexane derivatives are instrumental in the development of Metal-Organic Frameworks (MOFs) with exceptional framework flexibility and sorption behavior. The study by Zhang and Chen (2008) on a multifunctional porous cuprous triazolate framework highlights how cyclohexane derivatives contribute to the kinetically controlled flexibility and hydrophobic pore surface of MOFs. This flexibility allows for the adsorption of large amounts of small organic molecules while excluding water, showcasing the potential of cyclohexane derivatives in designing materials for selective sorption applications (Zhang & Chen, 2008).
Chemical Synthesis and Reactivity Studies
Research on the reactivity of cyclic and acyclic olefinic hydrocarbons, including cyclohexene derivatives, provides insights into their chemical behavior and potential applications in synthesis. The work by Chwang, Nowlan, and Tidwell (1977) examines the hydration rates of cyclohexene and its derivatives, revealing their reactivity patterns and the potential for chemical transformations in synthetic applications. Such studies are foundational for understanding the chemical properties of cyclohexene derivatives and exploiting them for novel synthetic routes (Chwang, Nowlan, & Tidwell, 1977).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJVWPZSZRLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

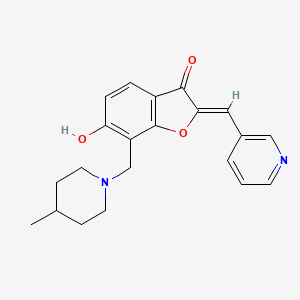
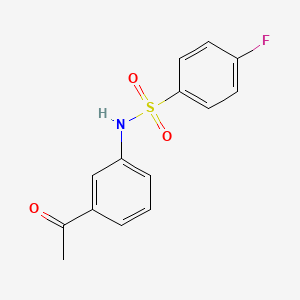

![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)
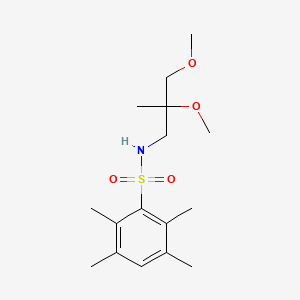

![3-Ethenylsulfonyl-N-[1-(1,3-thiazol-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2986793.png)
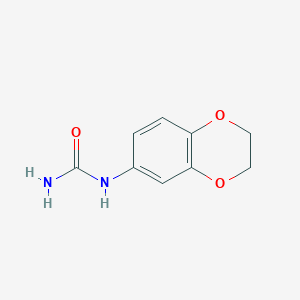
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)
![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)
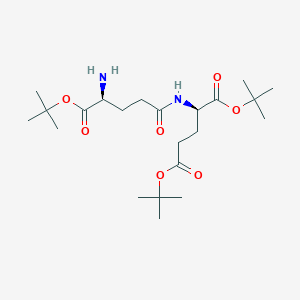
![2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2986804.png)